molecular formula C6H11NO2 B13365555 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine CAS No. 6578-40-1

5-Ethoxy-3,6-dihydro-2H-1,4-oxazine

Cat. No.: B13365555
CAS No.: 6578-40-1
M. Wt: 129.16 g/mol
InChI Key: BURVFMDIQCCRNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-3,6-dihydro-2H-1,4-oxazine typically involves the reaction of 3-morpholinone with triethyloxonium tetrafluoroborate . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity. The reaction mechanism involves the formation of an intermediate oxonium ion, which subsequently reacts with the morpholinone to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3,6-dihydro-2H-1,4-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazine N-oxides, reduced oxazine derivatives, and various substituted oxazines .

Scientific Research Applications

5-Ethoxy-3,6-dihydro-2H-1,4-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethoxy-3,6-dihydro-2H-1,4-oxazine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and induce apoptosis in certain cell types. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-5,6-dihydro-2H-1,4-oxazine
  • 2H-1,4-Oxazine,3-ethoxy-5,6-dihydro
  • 3-Ethoxy-3,4-dehydromorpholine

Uniqueness

5-Ethoxy-3,6-dihydro-2H-1,4-oxazine is unique due to its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-ethoxy-3,6-dihydro-2H-1,4-oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6-5-8-4-3-7-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURVFMDIQCCRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502035
Record name 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6578-40-1
Record name 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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